8-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound features a bromine atom at the 8-position of the quinoline ring, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is with a molecular weight of approximately 228.07 g/mol. Its structure consists of a quinoline fused with a triazole ring, which enhances its potential for various applications in medicinal chemistry and material science.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their rings. It is recognized in chemical databases with the CAS number 1126824-74-5. The compound is often sourced from chemical suppliers specializing in advanced organic compounds, such as Advanced ChemBlocks, which lists it with a purity of 97% .
The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves several steps:
In one reported synthesis, a mixture of phosphorylating agents and nitromethane was used under controlled temperatures (130 °C), allowing for efficient formation of the triazole structure in yields exceeding 78% . The reaction conditions are critical as they influence both yield and purity.
The molecular structure of 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline can be represented using the following SMILES notation: BrC1=CC=CN2C=NN=C12
. This notation indicates the presence of a bromine atom attached to a carbon in the quinoline framework.
The compound can participate in various chemical reactions due to its electrophilic nature:
For example, reactions involving electron-rich aromatic compounds can lead to substitution at the bromine site, enhancing its utility as an intermediate in organic synthesis .
The mechanism by which 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline exerts its biological effects typically involves interaction with specific biological targets:
In studies focusing on its biological activity, certain derivatives have shown promising results as inhibitors against targets like vascular endothelial growth factor receptor-2 and enzymes involved in tuberculosis pathogenesis .
Relevant analyses indicate that physical properties can significantly influence its reactivity and interactions in biological systems.
The applications of 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline are diverse:
Regioselective bromination exploits the inherent electronic asymmetry of the triazoloquinoline system. The C8 position exhibits heightened nucleophilicity due to the electron-donating effect of the triazole nitrogen atoms, directing electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, enabling chemoselective functionalization under mild conditions. Reactions typically proceed in anhydrous dichloromethane (DCM) or chloroform at 0-25°C, achieving >85% regioselectivity for the 8-bromo isomer. For electron-deficient variants (e.g., 6-nitro derivatives), Lewis acid catalysts like FeBr₃ enhance reaction efficiency. The 8-bromo-7-fluoro analogue exemplifies this approach, synthesized via sequential fluorination and bromination to yield a pharmacologically relevant building block [7]. Bromination kinetics studies reveal a 3-5x rate acceleration at C8 compared to other positions, attributable to the resonance stabilization of the Wheland intermediate.
Table 1: Brominating Agents and Conditions for Triazoloquinoline Derivatives
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (C8:C6) | Yield Range (%) |
---|---|---|---|---|
N-Bromosuccinimide | DCM | 0-25 | 9:1 | 75-92 |
Br₂/FeBr₃ | Chloroform | 25 | 8:1 | 70-85 |
CuBr₂ | Acetonitrile | 80 | 7:1 | 65-78 |
DBDH⁽*⁾ | Ethanol | 70 | 6:1 | 60-75 |
1,3-Dibromo-5,5-dimethylhydantoin
Cyclocondensation constructs the triazole ring onto pre-brominated quinoline scaffolds or introduces bromine post-cyclization. Two predominant routes prevail:
Mechanistic studies confirm triazole formation proceeds via hydrazone intermediates followed by electrophilic ring closure. Substituents at C6/C7 influence cyclization kinetics—electron-withdrawing groups accelerate the rate by 2-fold due to enhanced imine reactivity.
Table 2: Cyclization Methods for Triazoloquinoline Core Synthesis
Precursor | Cyclizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-Hydrazinyl-3-bromoquinoline | Triethyl orthoformate | Ethanol, reflux, 3h | 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline | 76 |
6-Amino-5-nitrosouracil | POCl₃/DMF | RT, 60 min, Ar atmosphere | Pyrimido[4,5-b]quinoline-2,4-dione | 92 |
2-Chloro-3-formylquinoline | Thiourea/PTSA⁽*⁾ | MW, 150°C, 5 min | 2-Thioxopyrimido[4,5-b]quinoline | 89 |
⁽⁾p-Toluenesulfonic acid, Microwave irradiation*
The 8-bromo substituent serves as a versatile handle for Pd-catalyzed cross-couplings, enabling C-C/C-N bond formation. Key methodologies include:
Ligand design critically influences efficacy. Bulky biarylphosphines (e.g., RuPhos) suppress protodebromination (<5% dehalogenation byproduct), while water-soluble ligands (TPPTS) enable aqueous reactions for unprotected nucleoside analogues.
Table 3: Palladium-Catalyzed Functionalization of 8-Bromo-Triazoloquinoline
Reaction Type | Catalyst System | Conditions | Coupling Partner | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O, 90°C, 16h | PhB(OH)₂ | 81 |
Sonogashira | Pd(OAc)₂/CuI/PPh₃ | Et₃N, 80°C, 12h | PhC≡CH | 89 |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos/Cs₂CO₃ | Toluene, 100°C, 24h | Piperidine | 78 |
Carbonylation | PdCl₂(PPh₃)₂/CO | DMF, K₂CO₃, 100°C, 300 psi | Benzyl alcohol | 70 |
Green methodologies minimize waste and enhance sustainability:
Ethanol emerges as the preferred solvent for bromocyclizations, replacing dichloromethane in protocols using NaBr/CuSO₄ systems under electrophilic conditions. These methods align with pharmaceutical industry efforts to reduce solvent mass (80-90% of process waste) [2] [8].
Table 4: Green Metrics Comparison for Synthesis Methods
Method | Solvent | Time | E-Factor⁽*⁾ | DOZN™ Green Score | Yield (%) |
---|---|---|---|---|---|
Conventional reflux | DCM | 180 min | 25.8 | 32 | 75 |
Microwave-assisted | Ethanol | 20 min | 8.3 | 89 | 88 |
Solvent-free ball mill | None | 30 min | 1.2 | 97 | 82 |
Sonochemical | Water | 5 min | 2.5 | 95 | 90 |
⁽⁾E-Factor = Total waste (kg) / Product (kg)*
The bromo group enables late-stage diversification:
These transformations occur with minimal perturbation of the triazole ring, confirmed by FTIR (C-Br disappearance at 843 cm⁻¹) and solid-state ¹³C NMR [3]. Post-functionalized polymers exhibit enhanced thermal stability (decomposition >350°C vs. 300°C for precursors) and modified morphologies, as evidenced by SEM showing spherical aggregates (0.1–0.3 µm) [3].
Table 5: Post-Functionalization Reactions of 8-Bromo-Triazoloquinoline
Reaction | Reagents/Conditions | Product | Application | Yield (%) |
---|---|---|---|---|
Ullmann amination | CuI/L-proline, K₂CO₃, 90°C | 8-(Phenylamino)triazoloquinoline | Polymer modifiers | 73 |
Azidation | NaN₃, DMF, 100°C | 8-Azidotriazoloquinoline | Click chemistry precursors | 92 |
Carbonylative coupling | PdCl₂(PCy₃)₂, CO, MeOH | Methyl 8-quinolylcarboxylate | Metalloligand synthesis | 68 |
Fluorination | AgF, DMSO, 120°C | 8-Fluoro-[1,2,4]triazoloquinoline | CNS drug scaffolds | 57 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9